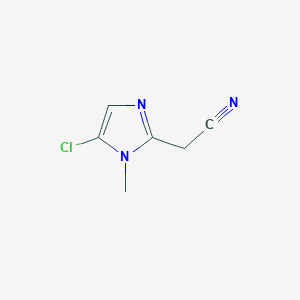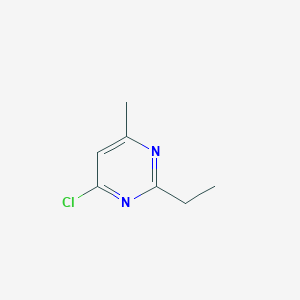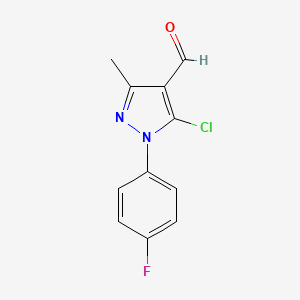
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Molecular Structure Analysis
The structure of a similar compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The synthesis of a similar compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone”, involved several chemical reactions, including acylation, chlorination, and the Friedel-Crafts reaction .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde:
Antimicrobial Activity
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has shown promising antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. This compound’s unique structure allows it to interfere with microbial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. By reducing inflammation, 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde could be useful in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Research has highlighted the potential of this compound in cancer treatment. It has been found to induce apoptosis in cancer cells by activating specific pathways and inhibiting cell proliferation. Its ability to target cancer cells selectively while sparing normal cells makes it a promising candidate for chemotherapy .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and aging, and it could be beneficial in treating diseases related to oxidative stress, such as neurodegenerative disorders .
Antiviral Applications
Studies have shown that 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde possesses antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a potential candidate for developing antiviral drugs, especially against viruses that are resistant to current treatments .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes. Enzyme inhibitors are crucial in regulating biochemical pathways and can be used to treat diseases caused by enzyme dysregulation. For instance, it could be used to develop treatments for metabolic disorders or as a tool in biochemical research .
Neuroprotective Effects
Research suggests that 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde may have neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Agricultural Applications
In agriculture, this compound can be used as a pesticide or herbicide. Its antimicrobial and enzyme-inhibiting properties make it effective in protecting crops from pests and diseases. Additionally, its relatively low toxicity to humans and animals makes it a safer alternative to traditional pesticides .
These applications highlight the versatility and potential of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYLXEJFBVNCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368124 | |
| Record name | T0504-9586 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
377767-11-8 | |
| Record name | T0504-9586 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



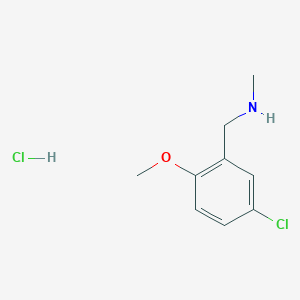
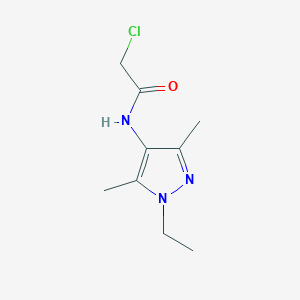

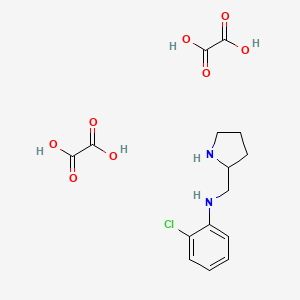

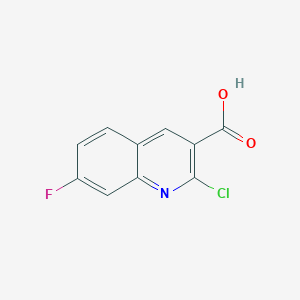


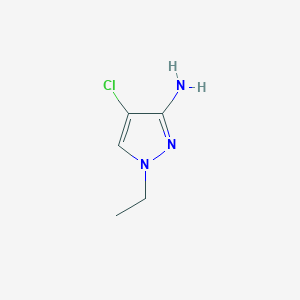

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024491.png)

